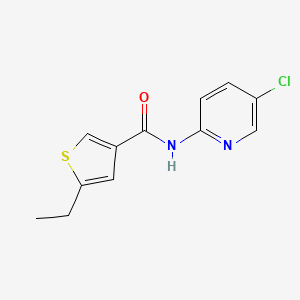![molecular formula C20H23ClN6O3S B4594921 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4594921.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H23ClN6O3S and its molecular weight is 463.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.1240875 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships
A study on the structure-activity relationships of pyrazole derivatives, including the specified compound, emphasized its role as a potent, specific antagonist for the cannabinoid receptor (CB1). This research focused on designing and synthesizing a series of pyrazole derivatives to characterize cannabinoid receptor binding sites and explore their potential as pharmacological probes. The study highlighted the importance of certain structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, such as a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent on the pyrazole ring (Lan et al., 1999).
Molecular Interaction Studies
Research on the molecular interaction of this antagonist with the CB1 cannabinoid receptor used the AM1 molecular orbital method for conformational analysis. The study provided insights into the conformations of the compound and its interaction with cannabinoid receptors. It also developed unified pharmacophore models for the CB1 receptor ligands, contributing to our understanding of how this compound and its analogues bind to the receptor (Shim et al., 2002).
Antimicrobial Activity Studies
A study synthesized and tested the antimicrobial activity of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, a related compound. This research contributes to understanding the potential antimicrobial applications of this class of compounds (El‐Emary et al., 2002).
Alzheimer’s Disease Drug Candidate
A series of N-substituted derivatives of the compound was synthesized to evaluate new drug candidates for Alzheimer’s disease. This study highlights the potential use of such compounds in treating neurodegenerative diseases (Rehman et al., 2018).
Synthesis and Radiopharmaceutical Studies
Research on the synthesis of the compound, including its iodinated variant for use in SPECT (single photon emission computed tomography) imaging, indicates its utility in characterizing brain CB1 receptor binding in vivo. This application is significant for neuroimaging and neuropharmacological studies (Seltzman et al., 2002).
Ex Vivo and In Vitro Pharmacological Testing
A study on the facile synthesis of a biaryl pyrazole sulfonamide derivative of the compound revealed insights into the effects of chemical modifications on CB1 receptor antagonism. This research is crucial for understanding the pharmacological properties of such compounds (Srivastava et al., 2008).
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O3S/c1-25-14-18(11-22-25)31(29,30)27-9-2-3-16(13-27)20(28)23-19-8-10-26(24-19)12-15-4-6-17(21)7-5-15/h4-8,10-11,14,16H,2-3,9,12-13H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZVQJCEMHTGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-METHOXY-N-[2-(5-PROPANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE](/img/structure/B4594839.png)
![4-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B4594841.png)
![2-(4-bromo-2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B4594846.png)
![methyl 5-({1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amino)-5-oxopentanoate](/img/structure/B4594849.png)

![2-[(3-chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4594866.png)

![5-{3-bromo-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4594879.png)
![N-({[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4594902.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4594907.png)
![2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid](/img/structure/B4594911.png)
![5-methyl-2-[(3-nitrobenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4594924.png)
![4-isopropyl-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4594930.png)
![2-(1-benzofuran-2-yl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4594936.png)
